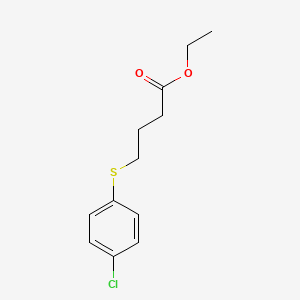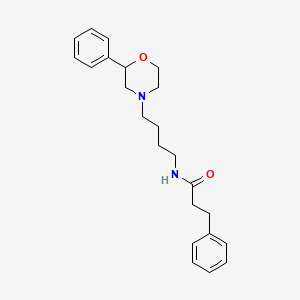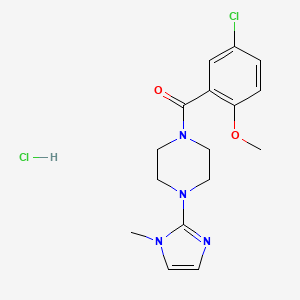![molecular formula C17H20N2O3S B2530795 N'-[(4-ethoxyphenyl)sulfonyl]-N,N-dimethylbenzenecarboximidamide CAS No. 629605-15-8](/img/structure/B2530795.png)
N'-[(4-ethoxyphenyl)sulfonyl]-N,N-dimethylbenzenecarboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N'-[(4-ethoxyphenyl)sulfonyl]-N,N-dimethylbenzenecarboximidamide is a useful research compound. Its molecular formula is C17H20N2O3S and its molecular weight is 332.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Polymer Synthesis
N'-[(4-ethoxyphenyl)sulfonyl]-N,N-dimethylbenzenecarboximidamide and related compounds have been utilized in polymer synthesis. For example, a study by Liaw, Liaw, and Su (1999) explores the use of similar sulfone-containing compounds to prepare new polyimides. These polyimides displayed properties such as transparency, flexibility, toughness, and high thermal stability, making them suitable for various advanced technological applications (Liaw, Liaw, & Su, 1999).
Development of Fluorescent Molecular Probes
Research by Diwu et al. (1997) discusses the synthesis and spectral properties of fluorescent solvatochromic dyes, where compounds similar to this compound have been used. These compounds are significant in developing ultrasensitive fluorescent molecular probes for studying various biological events and processes due to their strong solvent-dependent fluorescence (Diwu et al., 1997).
Analytical Chemistry and Environmental Studies
In a study by Golub and Becker (2015), derivatives of this compound are explored for their potential in analytical chemistry, particularly in the anodic methoxylation of piperidine derivatives. Such research contributes significantly to the development of new analytical methods and environmental studies (Golub & Becker, 2015).
Antibiotic Resistance Research
Ricken et al. (2013) investigate the degradation of sulfonamide antibiotics, which bear structural similarities to this compound. This research is crucial in understanding antibiotic resistance, particularly in environmental contexts where persistent antibiotics can lead to the propagation of antibiotic resistance (Ricken et al., 2013).
Development of Immunoassays
Vashist (2012) discusses the use of compounds structurally related to this compound in the development of immunoassays. These studies are pivotal in biomedical diagnostics, highlighting the potential of these compounds in advancing health care technology (Vashist, 2012).
Mechanism of Action
Mode of Action
It is known that the compound can undergo reactions at the benzylic position . The compound’s interaction with its targets could lead to changes in the biochemical processes within the cell .
Biochemical Pathways
Based on its structure, it may be involved in reactions related to the sulfonyl and carboximidamide groups .
Action Environment
Factors such as temperature, pH, and the presence of other molecules could potentially affect the compound’s activity .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N'-(4-ethoxyphenyl)sulfonyl-N,N-dimethylbenzenecarboximidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-4-22-15-10-12-16(13-11-15)23(20,21)18-17(19(2)3)14-8-6-5-7-9-14/h5-13H,4H2,1-3H3/b18-17- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIFLSIVNRTZHRN-ZCXUNETKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N=C(C2=CC=CC=C2)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)/N=C(/C2=CC=CC=C2)\N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>49.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24791611 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)acetamide](/img/structure/B2530715.png)

![4-(6-{4-[(4-Fluorophenyl)methyl]piperazin-1-yl}-2-methylpyrimidin-4-yl)morpholine](/img/structure/B2530717.png)

![Methyl 4-{3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidine-1-carbonyl}benzoate](/img/structure/B2530721.png)



![3-Hydroxy-1-[(2S)-1-hydroxy-3-phenylpropan-2-yl]-2-methylpyridin-4-one;hydrochloride](/img/structure/B2530729.png)

![9-(furan-2-ylmethyl)-3-(4-methoxyphenyl)-2-methyl-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one](/img/structure/B2530732.png)
![N-(2-(diethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B2530733.png)

![3-{[(Tert-butoxy)carbonyl]amino}-1-(diphenylmethyl)azetidine-3-carboxylic acid](/img/structure/B2530735.png)
